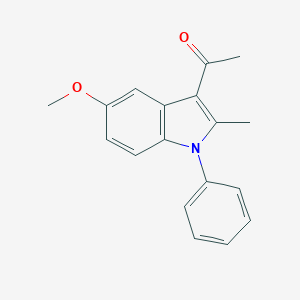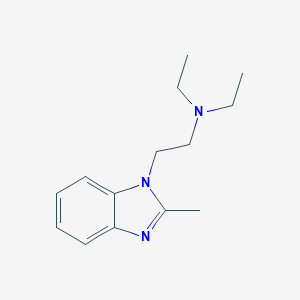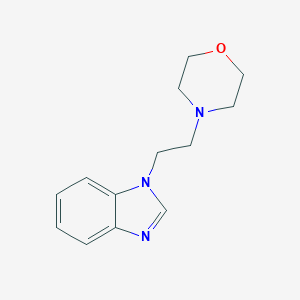
o-Tolyl p-toluenesulfonate
Descripción general
Descripción
O-Tolyl p-toluenesulfonate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known as OTPTS and is used as a reagent in organic synthesis, especially in the preparation of peptides and esters.
Mecanismo De Acción
OTPTS works by reacting with amino groups in peptides and proteins. It forms a covalent bond with the amino group, which prevents the peptide or protein from reacting with other compounds. This reaction is known as sulfonamide formation and is reversible. The reaction is pH-dependent, and the rate of reaction increases with increasing pH.
Efectos Bioquímicos Y Fisiológicos
OTPTS has no known biochemical or physiological effects. It is not toxic to humans or animals and is considered safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using OTPTS in lab experiments include its high purity, low cost, and ease of use. It is also stable at room temperature and can be stored for long periods without degradation. The limitations of using OTPTS include its limited solubility in non-polar solvents and its sensitivity to moisture.
Direcciones Futuras
There are several future directions for the use of OTPTS in scientific research. One area of interest is the development of new drugs and pharmaceuticals using OTPTS as a reagent. Another area of interest is the use of OTPTS in the preparation of peptides and esters for use in drug delivery systems. Additionally, the use of OTPTS in the synthesis of new organic compounds for use in materials science and nanotechnology is an area of future research.
Métodos De Síntesis
The synthesis of o-Tolyl p-toluenesulfonate is a multi-step process that involves the reaction of o-toluidine with p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified by recrystallization to obtain pure OTPTS.
Aplicaciones Científicas De Investigación
OTPTS is widely used in scientific research as a reagent for the preparation of peptides and esters. It is also used in the synthesis of various organic compounds such as antibiotics, anti-cancer drugs, and neurotransmitters. OTPTS is also used in the development of new drugs and pharmaceuticals.
Propiedades
IUPAC Name |
(2-methylphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3S/c1-11-7-9-13(10-8-11)18(15,16)17-14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKWVLAHWVFXKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278647 | |
| Record name | o-Tolyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
o-Tolyl p-toluenesulfonate | |
CAS RN |
599-75-7 | |
| Record name | o-Tolyl p-toluenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Tolyl p-toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




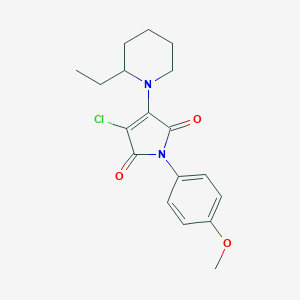

![3-allyl-2-mercapto-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B188294.png)


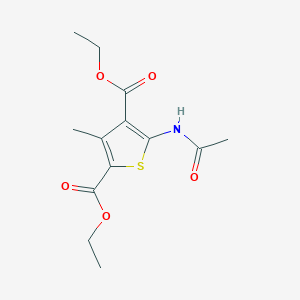
![Ethyl 2-amino-4-[1,1'-biphenyl]-4-yl-3-thiophenecarboxylate](/img/structure/B188299.png)
![2,3-bis[(E)-2-phenylethenyl]quinoxaline](/img/structure/B188300.png)
![Benzothiazole, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B188302.png)
